Product packaging for Pseudo Acarbose(Cat. No.:)

Pseudo Acarbose

Número de catálogo: B12065500
Peso molecular: 629.6 g/mol
Clave InChI: XJAJBWIEVGWQTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Context of Pseudo-oligosaccharide Discovery and Research

The journey into the world of pseudo-oligosaccharides began with the discovery of acarbose (B1664774) in the early 1970s from the fermentation broths of soil bacteria, particularly Actinoplanes sp. nih.gov This discovery was a landmark event, sparking extensive research into this novel class of natural products. Alongside acarbose, another significant pseudo-oligosaccharide, validamycin A, emerged as a potent antifungal agent. nih.gov The commercial success of both acarbose and validamycin A fueled further exploration, leading to the identification of a diverse array of acarbose analogues. These include amylostatins, trestatins, and oligostatins, all sharing a common structural core responsible for their biological activity. nih.gov This historical backdrop underscores the importance of microbial sources in discovering complex bioactive molecules and set the stage for decades of research into their biosynthesis, chemical synthesis, and therapeutic applications.

Overview of Acarbose's Significance in Glycosidase Inhibition Research

Acarbose's primary significance lies in its potent and reversible inhibition of α-glucosidase enzymes. nih.govnih.govnih.govwikipedia.orgdrugbank.com These enzymes, located in the brush border of the small intestine, are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. nih.govnih.govdrugbank.com By competitively inhibiting these enzymes, acarbose effectively delays carbohydrate digestion, leading to a slower and reduced rise in post-meal blood glucose levels. nih.govdroracle.ai This mechanism of action has made acarbose a valuable tool in the management of type 2 diabetes mellitus. nih.govnih.gov

The high affinity of acarbose for α-glucosidases, estimated to be 10⁴ to 10⁵ times greater than that of natural oligosaccharides, is a key to its efficacy. midas-pharma.com Its inhibitory activity is most pronounced against glucoamylase, followed by sucrase, maltase, and dextranase. nih.gov Acarbose also exhibits inhibitory effects on pancreatic α-amylase, an enzyme that hydrolyzes large carbohydrates into smaller oligosaccharides. nih.govwikipedia.orgdrugbank.com The specificity and potency of acarbose have not only established its clinical utility but have also made it an invaluable molecular probe for studying the structure and function of carbohydrate-metabolizing enzymes. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H43NO17 B12065500 Pseudo Acarbose

Propiedades

Fórmula molecular

C25H43NO17

Peso molecular

629.6 g/mol

Nombre IUPAC

5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol

InChI

InChI=1S/C25H43NO17/c1-6-11(26-9-3-8(4-27)12(29)15(32)13(9)30)14(31)19(36)24(39-6)42-21-7(2)40-25(20(37)17(21)34)43-22-10(5-28)41-23(38)18(35)16(22)33/h3,6-7,9-38H,4-5H2,1-2H3

Clave InChI

XJAJBWIEVGWQTM-UHFFFAOYSA-N

SMILES canónico

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)C)O)O)NC4C=C(C(C(C4O)O)O)CO

Origen del producto

United States

Chemical Structure and Synthesis of Pseudo Acarbose

Detailed Description of the Chemical Structure

Acarbose is composed of a core acarviosin (B126021) moiety linked to a maltose (B56501) unit. wikipedia.orgresearchgate.net The acarviosin core is itself a pseudo-disaccharide, consisting of an unsaturated aminocyclitol called valienamine (B15573), connected via a nitrogen-glycosidic bond to a 6-deoxy-D-glucose unit. researchgate.net This entire pseudo-tetrasaccharide structure is what allows it to bind tightly to the active sites of α-glucosidases. nih.gov

ComponentDescription
Overall Structure Pseudo-tetrasaccharide
Core Moiety Acarviosin (a pseudo-disaccharide)
Pseudosugar Valienamine (an unsaturated aminocyclitol)
Sugar Units One 6-deoxy-D-glucose and one maltose (two glucose units)
Key Linkage Nitrogen-glycosidic bond within the acarviosin core

Overview of the Biosynthesis and Chemical Synthesis Pathways

The biosynthesis of acarbose is a complex enzymatic process occurring in microorganisms like Actinoplanes sp. nih.gov The C7-pseudosugar unit, valienamine, is derived from sedoheptulose (B1238255) 7-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. nih.gov The assembly of the entire molecule involves a series of enzymatic steps, including cyclization, amination, and glycosylation. The production of acarbose and its analogues by these bacteria can be influenced by the carbon sources available in the fermentation medium. nih.gov

The chemical synthesis of acarbose and its derivatives is a challenging endeavor due to the molecule's stereochemical complexity and the presence of multiple hydroxyl and amino groups. researchgate.net Researchers have developed multi-step synthetic routes, often starting from readily available carbohydrates like D-glucose or galactose. researchgate.netnih.gov These synthetic strategies are crucial for producing structural analogues of acarbose, which are instrumental in structure-activity relationship studies to develop even more potent and selective glycosidase inhibitors. mdpi.com For instance, the synthesis of "dihydroacarbose" has been reported, demonstrating the feasibility of creating novel derivatives. nih.gov

Enzymatic Inhibition Mechanisms of Acarbose

Competitive Inhibition of α-Glucosidase Enzymes

Acarbose (B1664774) acts as a competitive inhibitor of α-glucosidase enzymes located in the brush border of the small intestine. researchgate.net These enzymes are crucial for the final step of carbohydrate digestion, breaking down oligosaccharides and disaccharides into glucose and other monosaccharides. nih.govnih.gov The inhibition is reversible, meaning Acarbose temporarily blocks the enzyme's active site. bac-lac.gc.ca The effectiveness of this inhibition is dependent on the relative concentrations of Acarbose and the carbohydrate substrate; higher substrate concentrations can overcome the inhibitory effect. libretexts.orgwikipedia.org

The efficacy of many enzyme inhibitors stems from their ability to mimic the transition state of the substrate during the catalytic reaction. nih.gov Glycoside hydrolases, the class of enzymes that includes α-glucosidases, function by distorting the substrate into a conformation resembling an oxocarbenium ion-like transition state to cleave the glycosidic bond. researchgate.net Acarbose is designed to resemble this high-energy intermediate state. Its structure, particularly the charged nature of the acarviosine core at physiological pH, mimics the charge distribution and shape of the substrate as it is being broken down. nih.govwikipedia.org This structural mimicry allows Acarbose to bind to the enzyme's active site with much higher affinity than the actual substrate, effectively blocking the enzyme's function.

The core functional unit of Acarbose and its derivatives is the pseudodisaccharide acarviosine. nih.gov This moiety, which consists of a cyclohexitol ring linked to a 4-amino-4,6-dideoxy-D-glucopyranose, is fundamental to the inhibitory activity. wikipedia.org The nitrogen atom within the acarviosine structure is crucial, as it binds to the enzyme's active site with greater affinity than the oxygen atom in the natural substrate's glycosidic linkage. wikipedia.org This enhanced binding makes Acarbose and other acarviosine-containing compounds potent inhibitors. wikipedia.org Studies on Acarbose derivatives have shown that the acarviosine moiety is the key determinant for strong inhibition of α-glucosidases. nih.gov

The high-affinity binding of Acarbose to the active site of α-glucosidases is stabilized by a network of specific molecular interactions. While the exact residues can vary between different enzymes, structural studies of homologous enzymes reveal key interactions. Inhibitors bind to the active site, which is often a groove on the enzyme's surface, through a combination of electrostatic and non-polar contacts. nih.gov In many amylolytic enzymes, the active site contains conserved acidic residues that act as a catalytic nucleophile and a general acid/base catalyst. The inhibitor's structure allows for the formation of multiple hydrogen bonds with amino acid residues in the active site, such as aspartate (Asp) and glutamate (B1630785) (Glu), which are critical for catalysis. nih.gov This network of interactions locks the inhibitor in place, preventing the substrate from binding.

Inhibition of α-Amylase

In addition to its potent effects on α-glucosidases, Acarbose also inhibits pancreatic α-amylase. researchgate.netnih.gov This enzyme is responsible for the initial breakdown of long-chain carbohydrates like starch into smaller oligosaccharides within the lumen of the small intestine. nih.gov

Data Tables

Table 1: Inhibitory Activity of Acarbose and its Derivatives against α-Glucosidases This table presents the inhibition constant (Ki) values for Acarbose derivatives against different families of α-glucosidases, illustrating the potent competitive inhibition.

InhibitorEnzyme FamilySource OrganismKi Value (µM)
Acarviosine-glucose (AcvGlc)Family ISaccharomyces cerevisiae0.35
Isoacarbose (IsoAca)Family ISaccharomyces cerevisiae154
Acarviosine-glucose (AcvGlc)Family IIRice (Oryza sativa)1.6
Isoacarbose (IsoAca)Family IIRice (Oryza sativa)1.8
Data sourced from studies on Acarbose derivatives, highlighting the differential inhibition based on enzyme family. nih.govelsevierpure.com

Table 2: IC50 Values for Enzyme Inhibition IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

InhibitorTarget EnzymeReported IC50 Value (µg/mL)
Acarboseα-Glucosidase2.154
Acarboseα-Glucosidase5.8
Acarboseα-Amylase171.28
Data compiled from various in vitro studies. researchgate.netresearchgate.net

Non-competitive Inhibition Aspects

Although predominantly a competitive inhibitor, some studies have revealed that Acarbose and its analogues can exhibit other forms of inhibition, including non-competitive and mixed-type inhibition. This highlights the complexity of its enzymatic interactions and suggests that its inhibitory profile is not monolithic.

One study has reported that Acarbose demonstrates a weak non-competitive inhibitory effect on α-amylase. nih.gov This is a noteworthy deviation from its primary competitive mechanism against α-glucosidases. Non-competitive inhibition implies that Acarbose can bind to a site on the α-amylase enzyme other than the active site, known as an allosteric site, and still exert an inhibitory effect.

Furthermore, investigations into acarbose analogues have provided more evidence of non-competitive and mixed inhibition. For instance, certain acarbose analogues containing cellobiose (B7769950) and lactose (B1674315) structures have been shown to be potent mixed inhibitors of cyclomaltodextrin glucanosyltransferase (CGTase). nih.gov Mixed inhibition is a type of inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

The same study also identified that lactose-containing acarbose analogues act as uncompetitive inhibitors of β-galactosidase. nih.gov Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. These findings are significant as they demonstrate that structural modifications to the acarbose molecule can lead to different and more complex inhibition kinetics.

In a separate line of research, a study on synthetic quinoline-linked benzothiazole (B30560) hybrids, designed as α-glucosidase inhibitors, identified a compound that displayed non-competitive inhibition against the enzyme, with a Ki value of 38.2 µM. nih.gov While not a direct analogue of Pseudo Acarbose, this research underscores the potential for designing potent non-competitive α-glucosidase inhibitors.

These instances of non-competitive, mixed, and uncompetitive inhibition by Acarbose and its analogues suggest that the binding interactions are not solely confined to the active site for all target enzymes. The presence of allosteric binding sites and the ability of these compounds to interact with them opens up a broader understanding of their inhibitory potential.

Compound/AnalogueTarget EnzymeInhibition TypeK_i Value (µM)
Acarboseα-AmylaseNon-competitive (weak)Not specified
Acarbose Analogues (Cellobiose & Lactose)Cyclomaltodextrin glucanosyltransferase (CGTase)Mixed0.1 - 9.3
Acarbose Analogues (Lactose)β-GalactosidaseUncompetitive159 - 415
Quinoline-linked benzothiazole hybrid (compound 8h)α-GlucosidaseNon-competitive38.2

Comparative Analysis with Acarbose

Structural and Functional Differences from Acarbose Analogues

Various natural and synthetic analogues of acarbose exist, each with subtle structural modifications that can influence their inhibitory potency and specificity. For example, acarstatins, which are glycosylated derivatives of acarbose, have shown enhanced inhibitory activity towards α-amylase. nih.gov Other α-glucosidase inhibitors like voglibose (B1684032) and miglitol (B1676588), while sharing the same general mechanism, have different chemical structures. nih.gov Voglibose is a valiolamine (B116395) derivative, and miglitol is a deoxynojirimycin derivative, which is a pseudomonosaccharide. researchgate.net These structural differences can affect their inhibitory profiles against different α-glucosidase enzymes and their absorption characteristics. nih.govresearchgate.net

Comparative Inhibitory Potency and Enzyme Specificity

The inhibitory potency and enzyme specificity can vary among different pseudo-oligosaccharides. Acarbose is a potent inhibitor of several α-glucosidases and also pancreatic α-amylase. nih.govdrugbank.com In contrast, voglibose is reported to have a weaker inhibitory effect on sucrase but is a potent inhibitor of other α-glucosidases with a lesser effect on pancreatic amylase. researchgate.net Miglitol, being a pseudomonosaccharide, is readily absorbed, unlike acarbose which has very low systemic bioavailability. nih.govnih.gov

A comparative study between acarbose and voglibose showed that both were effective in improving postprandial hyperglycemia, though acarbose demonstrated a stronger initial reduction in glucose levels. e-dmj.org Another study highlighted that at the doses tested, voglibose was associated with fewer gastrointestinal side effects but had slightly less efficacy for postprandial glucose reduction compared to acarbose. researchgate.net

CompoundClassKey Structural FeaturePrimary Enzyme Inhibition
Acarbose Pseudo-tetrasaccharideAcarviosin (B126021) core with maltose (B56501)α-Glucosidases, Pancreatic α-amylase
Voglibose Pseudo-disaccharideValiolamine derivativeα-Glucosidases
Miglitol PseudomonosaccharideDeoxynojirimycin derivativeα-Glucosidases
Acarstatins Glycosylated AcarboseAcarbose with additional hexose (B10828440) unitsEnhanced α-amylase inhibition

Microbial Production and Fermentation Optimization

Fermentation Conditions for Acarbose (B1664774) Biosynthesis

The choice of carbon source is a critical factor in the fermentation process for acarbose. The interplay between different sugars, particularly glucose and maltose (B56501), significantly impacts the final product titer. Research indicates that optimal acarbose production by Actinoplanes utahensis occurs with relatively low concentrations of glucose and high concentrations of maltose. researchgate.netnih.gov This suggests that while glucose is necessary for cell growth, high levels may inhibit product formation, a common phenomenon in microbial fermentation.

In contrast, studies with an engineered Actinoplanes sp. SIPI12-34 strain found that the addition of glucose during fermentation was beneficial for prolonging the process and increasing the acarbose yield. nih.gov In one experiment, supplementing the culture with glucose resulted in a more significant increase in yield (3.98 g/L) compared to the addition of maltose. nih.gov This highlights that the optimal carbon source strategy can be strain-dependent. The strategic feeding of glucose can help maintain biomass, thereby extending the production phase of the fermentation. nih.gov

Table 1: Research Findings on Carbon Source Utilization in Acarbose Fermentation

Carbon Source StrategyProducing StrainKey FindingsReference
Low Glucose / High MaltoseActinoplanes utahensis ZJB-08196Optimal acarbose production was observed under these conditions in both batch and fed-batch systems. researchgate.net, nih.gov
Glucose AdditionActinoplanes sp. SIPI2207Adding glucose during fermentation prolonged the process and increased acarbose production more effectively than adding maltose. nih.gov

The addition of specific precursor molecules or metabolic enhancers can significantly boost acarbose production. S-adenosylmethionine (SAM), a key metabolite involved in cellular methylation reactions and various metabolic pathways, has been identified as a potent enhancer. nih.govnih.gov Studies have shown that adding SAM to the culture medium of Actinoplanes utahensis leads to a marked increase in the acarbose titer. researchgate.netnih.gov This effect is attributed to SAM's role as a methyl group donor, which is critical in the biosynthesis of the valienamine (B15573) moiety of acarbose. nih.gov

Another additive shown to promote acarbose production is validamine, a precursor in the biosynthetic pathway. researchgate.net Supplementing the fermentation with such compounds can bypass potential rate-limiting steps in the natural metabolic process, channeling more resources towards the final product.

Advanced Fermentation Techniques

To overcome the limitations of simple batch cultures, such as substrate inhibition and nutrient depletion, advanced fermentation techniques have been developed. Fed-batch strategies, in particular, have proven highly effective in achieving high-density cell cultures and significantly improved acarbose yields.

Batch fermentation is the simplest cultivation method, where all nutrients are provided at the beginning of the process. While straightforward, it can be limited by factors like the rapid depletion of essential nutrients or the accumulation of toxic byproducts. Initial studies on acarbose production often utilize batch cultures to investigate fundamental parameters, such as the effects of different initial concentrations of glucose and maltose on yield. researchgate.netnih.gov These initial experiments provide the baseline data necessary for designing more complex and efficient fermentation strategies.

Fed-batch fermentation involves the controlled feeding of nutrients during the cultivation process, which helps to maintain optimal conditions and extend the production phase. biorxiv.org This technique has been successfully applied to acarbose production, leading to substantially higher titers than those achievable in batch cultures. researchgate.netnih.govnih.gov

One highly effective fed-batch strategy involved starting with an initial medium containing 10 g/L of glucose and 60 g/L of maltose. nih.gov At 12 hours post-inoculation, 100 µmol/L of S-adenosylmethionine was added. nih.gov Subsequently, a feeding regimen was implemented, with 8 g/L of glucose added every 24 hours and a pulse of 20 g/L of maltose at 96 hours. nih.gov This novel approach resulted in a maximum acarbose titer of 6,113 mg/L (6.1 g/L). nih.gov

Another successful fed-batch strategy, applied to a genetically engineered Actinoplanes sp. strain, focused on repeated glucose feeding. nih.gov In this approach, 20 g/L of glucose was added at 48, 72, 96, and 120 hours of fermentation. nih.gov This strategy significantly prolonged the production period and achieved an even higher titer of 8.04 g/L, which represents one of the highest reported yields. nih.gov

Table 2: Comparison of Fed-Batch Fermentation Strategies for Acarbose Production

StrainFeeding Strategy DetailsFinal Acarbose TiterReference
Actinoplanes utahensis ZJB-08196Initial: 10 g/L glucose, 60 g/L maltose. Additives: 100 µmol/L SAM at 12h. Feed: 8 g/L glucose every 24h; 20 g/L maltose at 96h.6.11 g/L researchgate.net, nih.gov
Actinoplanes sp. SIPI2207 (engineered)Feed: 20 g/L glucose added at 48h, 72h, 96h, and 120h.8.04 g/L nih.gov

Screening Methodologies for Acarbose-Producing Microorganisms

The initial step in developing a robust fermentation process for acarbose involves the screening and isolation of potent microbial strains. This requires sensitive, rapid, and cost-effective methods to analyze a large number of samples from sources like soil actinomycetes.

Thin Layer Chromatography (TLC) Techniques

Thin Layer Chromatography (TLC) is a widely utilized chromatographic technique for the separation and identification of compounds in a mixture. Its application in screening for acarbose-producing microorganisms offers a simple, rapid, and inexpensive alternative to more complex methods like High-Performance Liquid Chromatography (HPLC), especially for preliminary screening of a large number of fermentation broths. researchgate.netmaxwellsci.com

The principle of TLC-based screening for acarbose involves spotting the fermentation broth supernatant onto a TLC plate, typically a silica (B1680970) gel 60 F254 plate. maxwellsci.com The plate is then developed in a suitable mobile phase, which allows for the separation of acarbose from other components in the broth. A common solvent system used for the separation of acarbose is a mixture of n-propanol and water. maxwellsci.com To achieve a clear separation, the plate may be irrigated multiple times with the developing solvent. maxwellsci.com

After development, the separated spots are visualized. The position of acarbose can be determined by comparing its retention factor (Rf) value to that of a known acarbose standard run on the same plate. maxwellsci.com Visualization can be achieved by various methods, including spraying with a reagent that reacts with acarbose to produce a colored spot. One such method involves using a reagent that, after heating, reveals the presence and relative amount of acarbose. Quantification can be performed using a TLC scanner, which measures the density of the spots. researchgate.net This TLC-scanning technique has demonstrated good linearity for acarbose within a specific concentration range. researchgate.netmaxwellsci.commaxwellsci.com

Research has shown that TLC-scanning is an effective and accurate method for screening acarbose-producing actinomycetes. researchgate.netmaxwellsci.com In one study, this technique was successfully used to screen 740 actinomycete strains isolated from soil, leading to the identification of several high-yield producers. researchgate.net The results obtained by TLC-scanning have been shown to be comparable to those determined by HPLC, confirming its accuracy and precision for screening purposes. researchgate.net

Table 1: Parameters for TLC-Based Screening of Acarbose Producers

ParameterDescriptionReference
Stationary PhaseSilica gel 60 F254 plate (10x10 cm) maxwellsci.com
Mobile Phasen-propanol:water (8:2, v/v) maxwellsci.com
DevelopmentAscending chromatography, plate irrigated twice, 8 cm path length maxwellsci.com
Standard Rf ValueApproximately 0.41 maxwellsci.com
Linearity Range2 to 10 μg (r² = 0.9997) researchgate.netmaxwellsci.commaxwellsci.com
ApplicationRapid and accurate analysis of acarbose in a large number of fermentation broths researchgate.netmaxwellsci.com

Colorimetric Methods for Inhibitor Screening

Colorimetric methods provide a high-throughput approach for screening microbial extracts for α-glucosidase inhibitory activity, which is the mechanism of action for acarbose. These assays are typically performed in microplates, allowing for the simultaneous testing of numerous samples. nih.govabcam.com

A common principle for these assays involves the use of a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). nih.gov In the presence of the α-glucosidase enzyme, pNPG is hydrolyzed to release p-nitrophenol, a yellow-colored product. The intensity of the color, which can be measured spectrophotometrically at a specific wavelength (e.g., 405 nm), is directly proportional to the enzyme's activity. nih.gov When an inhibitor like acarbose is present in the sample, it competes with the substrate for the active site of the enzyme, leading to a decrease in the rate of pNPG hydrolysis and a subsequent reduction in color development. abcam.com The percentage of inhibition can be calculated by comparing the absorbance of the sample with that of a control reaction without any inhibitor.

Another innovative colorimetric approach utilizes gold nanoparticles (AuNPs). nih.govisidl.com One such method is based on the principle that in the presence of α-glucosidase, the aggregation of AuNPs is prevented. However, when an α-glucosidase inhibitor is added, it inhibits the enzyme's activity, allowing for the aggregation of the AuNPs. This aggregation results in a visible color change of the solution from red to violet or blue, which can also be quantified by measuring the change in absorbance. isidl.com This method has been shown to be highly sensitive, with a low detection limit for α-glucosidase activity. nih.govisidl.com

These colorimetric screening kits are commercially available and provide a convenient tool for identifying potential α-glucosidase inhibitors from microbial sources. abcam.com

Table 2: Comparison of Colorimetric Screening Methods for α-Glucosidase Inhibitors

MethodPrincipleSubstrate/ReagentDetectionReference
Chromogenic Substrate AssayEnzymatic hydrolysis of a colorless substrate to a colored product. Inhibition reduces color formation.p-nitrophenyl-α-D-glucopyranoside (pNPG)Spectrophotometric measurement of absorbance (e.g., 410 nm or 405 nm) nih.govabcam.com
Gold Nanoparticle (AuNP) AssayInhibitor-induced aggregation of AuNPs, leading to a color change.Gold nanoparticles, CysteineVisual color change (red to violet) and UV-vis absorption measurement nih.govisidl.com

The Pivotal Role of Pseudoacarbose (B602123) and its Derivatives in Microbial Ecology

Pseudoacarbose, a key component of the pseudooligosaccharide (PsOS) family of natural products, plays a significant role in the competitive dynamics of microbial communities. This family of compounds, which includes the well-known α-glucosidase inhibitor acarbose, is produced by various bacteria, such as those from the genera Actinoplanes and Streptomyces. While often studied in the context of the broader acarbose complex, pseudoacarbose and its related molecules are central to the ecological strategies of their producing organisms.

Ecological and Biological Roles of Acarbose in Microbial Communities

The production of acarbose (B1664774) and its precursors, like pseudoacarbose (B602123), is not merely a metabolic curiosity but a sophisticated evolutionary adaptation for survival and dominance in complex microbial habitats.

Acarbose and its related pseudooligosaccharides function as potent competitive exclusion agents, enabling the producing bacteria to suppress the growth of other microorganisms in their environment. nih.govnih.govacs.org These compounds are powerful inhibitors of glycosyl hydrolases, including α-amylases and α-glucosidases, which are crucial for the breakdown of complex carbohydrates like starch. nih.govresearchgate.net By inhibiting these enzymes, the producing bacteria can prevent competing microbes from utilizing available carbohydrate resources. nih.gov

Studies have demonstrated that PsOS-producing actinobacteria, such as Actinoplanes sp. SE50/110 and Streptomyces glaucescens GLA.O, can thrive in the presence of acarbose. nih.govnih.govacs.org In contrast, the growth of non-producing organisms, like Streptomyces coelicolor M1152, is significantly inhibited when starch is the primary energy source. nih.govnih.gov This creates a competitive advantage, allowing the producers to secure a nutritional niche. The underlying principle of this strategy is that a PsOS-producing organism must possess a resistance mechanism to avoid self-inhibition, thereby gaining a fitness advantage. nih.govacs.org

To successfully employ acarbose as a chemical weapon, producing organisms have evolved sophisticated self-resistance mechanisms. These are often encoded within the same biosynthetic gene clusters (BGCs) responsible for acarbose production. acs.orgnih.gov

A primary resistance strategy involves the production of modified α-amylases that are insensitive to acarbose inhibition. nih.gov For instance, the α-amylase AcbE from Actinoplanes sp. SE50/110 is resistant to acarbose, unlike the α-amylases found in non-producing bacteria. nih.govacs.org This resistance allows the producing organism to continue degrading starch for its own consumption, even in the presence of the inhibitory compounds it secretes.

Research has shown that this resistance is often conferred by subtle changes in the enzyme's amino acid sequence. nih.govnih.govacs.org A key finding is that a single point mutation can be responsible for this resistant phenotype. nih.govnih.govacs.org For example, converting alanine (B10760859) at position 304 to a histidine (A304H) in the resistant AcbE enzyme rendered it susceptible to acarbose inhibition. nih.govnih.govacs.org This highlights the specificity and efficiency of the evolutionary adaptations in these bacteria.

Interestingly, some enzymes like AcbE not only provide resistance but can also catalyze the glycosylation of acarbose to produce analogs with even greater inhibitory activity against certain α-amylases. nih.govnih.gov This suggests a dual role for these enzymes in both self-preservation and enhancing competitive capabilities.

Bioinformatic analyses and protein modeling have been instrumental in elucidating the molecular basis of acarbose resistance. nih.govnih.govacs.org By comparing the sequences of α-amylases from PsOS-producing and non-producing bacteria, researchers identified specific amino acid residues that are critical for resistance. nih.govacs.org

Modeling studies of the AcbE protein suggested that the A304H mutation alters the enzyme's active site, thereby diminishing its resistance to acarbose. nih.govnih.govacs.org These computational approaches, combined with experimental validation, have confirmed that the presence of an acarbose-resistant α-amylase gene, such as acbE, is a common feature in the acarbose BGCs of actinomycetes, underscoring its importance for self-resistance. nih.govacs.org

Another identified resistance mechanism in the producing bacterium Actinoplanes sp. SE50/110 involves a specific kinase, AcbK, which inactivates acarbose through phosphorylation. nih.gov This enzymatic modification prevents the inhibitor from binding to its target enzymes.

Table of Inhibition Constants (Ki) for Acarbose Against Various α-Amylases

EnzymeSource OrganismKi Value (μM)Susceptibility
SCO7019Streptomyces coelicolor M1152470Sensitive
TresEStreptomyces dimorphogenes ATCC 31484575Sensitive
AcbE A304HActinoplanes sp. SE50/110 (Mutant)841Sensitive
α-AmylaseAspergillus oryzae270Sensitive
AcbEActinoplanes sp. SE50/110 (Wild-Type)Not InhibitedResistant
TresZStreptomyces dimorphogenes ATCC 31484Not InhibitedResistant

Data compiled from scientific studies. nih.gov

Advanced Research Methodologies and Techniques in Acarbose Studies

Isotopic Incorporation Experiments for Pathway Elucidation

Isotopic incorporation is a foundational technique for tracing the metabolic origins of natural products like pseudoacarbose (B602123). nih.govnih.gov By feeding the producing organism, such as Actinoplanes sp., with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), researchers can map the flow of atoms into the final molecule. nih.govnih.gov This method has been instrumental in confirming that the C7-cylictol core of pseudoacarbose, valienamine (B15573), originates from the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose (B1238255) 7-phosphate. nih.gov

The general workflow for these experiments involves several key stages:

Precursor Selection : Choosing isotopically labeled versions of suspected early-stage precursors, such as [1-¹³C]glucose or universally ¹³C-labeled glucose. semanticscholar.org

Labeled Fermentation : Culturing the microorganism in a medium containing the isotopic tracer, allowing the labeled atoms to be incorporated into the metabolic pathways. nih.gov

Isolation and Analysis : Purifying the resulting pseudoacarbose or its parent compound, acarbose (B1664774), and analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Pathway Mapping : Determining the position of the isotopic labels within the molecule's structure, which provides direct evidence for the biosynthetic steps and the enzymes involved. researchgate.net

These experiments have been pivotal in establishing the complete biosynthetic pathway, clarifying previously unknown steps and confirming the roles of specific intermediates. nih.govresearchgate.net

Biochemical Characterization of Enzymes Involved in Biosynthesis and Metabolism

Identifying and characterizing the enzymes that construct pseudoacarbose is essential for understanding and engineering its biosynthesis. This involves expressing the genes from the biosynthetic gene cluster (e.g., the acb cluster in Actinoplanes sp. SE50/110 or the gac cluster in Streptomyces glaucescens GLA.O) in a heterologous host like E. coli, purifying the recombinant proteins, and assaying their function. nih.govresearchgate.net

A notable example is the characterization of GacI from S. glaucescens. nih.govacs.org This enzyme was identified as a novel bifunctional protein with both glycosyltransferase (GT) and phosphatase (PP) activity, catalyzing two distinct steps in the pathway. acs.orgnih.gov Researchers determined its substrate specificity by incubating the purified enzyme with various proposed intermediates, such as valienol 7-phosphate and dTDP-4-amino-4,6-dideoxy-D-glucose, and analyzing the products by Liquid Chromatography-Mass Spectrometry (LC-MS). acs.orgnih.gov Such studies reveal the precise function of each enzyme, from cyclases that form the core ring structure to glycosyltransferases that attach the amino-sugar.

EnzymeGene (Cluster)Producing OrganismFunction in Pseudoacarbose/Acarbose Pathway
GacI gacI (gac)Streptomyces glaucescensBifunctional: Phosphatase and Glycosyltransferase activity. nih.govnih.gov
AcbI acbI (acb)Actinoplanes sp. SE50/110Glycosyltransferase: couples the amino-sugar to maltose (B56501). researchgate.net
AcbJ acbJ (acb)Actinoplanes sp. SE50/110Phosphatase: acts on phosphorylated cyclitol intermediates. researchgate.net
AcbS acbS (acb)Actinoplanes sp. SE50/110Pseudoglycosyltransferase: Catalyzes the final C-N bond formation. researchgate.net
AcbU acbU (acb)Actinoplanes sp. SE50/110Kinase: Phosphorylates cyclitol intermediates. researchgate.net
CadC cadCActinoplanes sp. SE50/110Transcriptional Regulator: Influences the expression of biosynthesis genes. mdpi.com
TetR1 tetR1Actinoplanes sp. SIPI12-34Transcriptional Regulator: Positively regulates acbB and acbD expression. nih.gov

Genetic Manipulation Techniques (e.g., CRISPRi for pathway regulation)

Modern genetic tools, particularly CRISPR interference (CRISPRi), have revolutionized the ability to regulate biosynthetic pathways. mdpi.comaiche.org CRISPRi uses a deactivated Cas9 (dCas9) protein guided by a small guide RNA (sgRNA) to bind to a specific gene's promoter region, blocking transcription without permanently altering the DNA sequence. nih.gov This gene silencing technique is a powerful tool for metabolic engineering.

In the context of pseudoacarbose, CRISPRi has been successfully applied in the producing strain Actinoplanes sp. SE50/110 to identify key transcriptional regulators. mdpi.com Researchers created a library of CRISPRi strains, each targeting a different potential regulatory gene. By measuring the subsequent production of acarbose, they could identify which regulators positively or negatively influence the biosynthetic pathway. mdpi.comresearchgate.net For instance, silencing certain genes led to a significant decrease in yield, while silencing others enhanced production. mdpi.com This approach not only helps to unravel the complex regulatory networks governing pseudoacarbose synthesis but also identifies prime targets for strain improvement to create industrial overproducers. nih.gov

Comparative Proteome Analysis in Producing Strains

Comparative proteomics provides a global snapshot of protein expression, offering insights into the cellular machinery of pseudoacarbose production. nih.gov This technique involves comparing the entire protein profile (the proteome) of the producing organism under different conditions, such as high-yield versus low-yield strains or growth on different carbon sources (e.g., maltose vs. glucose). nih.govnih.govbohrium.com

Using techniques like 2D-DIGE and mass spectrometry (MALDI-TOF/TOF-MS), scientists can identify proteins that are significantly up- or down-regulated in correlation with pseudoacarbose production. nih.govasm.org Studies in Actinoplanes sp. have revealed that while the core biosynthetic (Acb) proteins show minor changes, the expression of sugar transporters and proteins related to primary metabolism can differ significantly depending on the available nutrients. nih.govnih.gov These findings suggest that the supply of precursor molecules is a critical bottleneck. Identifying these differentially expressed proteins helps to build a more complete picture of the metabolic state required for efficient biosynthesis and provides new targets for metabolic engineering beyond the core pathway genes. nih.gov

Molecular Docking and Simulation Studies of Enzyme-Inhibitor Interactions

Molecular docking is a computational technique used to predict how a ligand, such as pseudoacarbose, binds to the active site of its target enzyme, typically α-glucosidase. researchgate.netresearchgate.net Using the 3D crystal structure of the enzyme, researchers can simulate the most likely binding pose of the inhibitor and calculate its binding affinity, often expressed as a binding energy (kcal/mol). researchgate.netnih.gov

These studies consistently show that the pseudoacarbose core (the acarviosine unit) is the critical component for inhibition, fitting snugly into the enzyme's active site. nih.govresearchgate.net The valienamine ring mimics the structure of a glucose unit, while the nitrogen atom forms key hydrogen bonds with catalytic residues in the active site, such as Aspartic Acid and Glutamic Acid. hsmc.grnih.gov Molecular dynamics simulations further analyze the stability of this enzyme-inhibitor complex over time. These computational approaches are invaluable for understanding the mechanism of inhibition at an atomic level and for guiding the design of new, even more potent, pseudo-sugar inhibitors. researchgate.net

CompoundTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues
Acarbose Human α-Glucosidase (2QMJ)-7.6Asp203, Thr205, Asp327, Arg526, His600 nih.gov
Acarbose Yeast α-Glucosidase (3A4A)-9.4Not specified researchgate.net
7-methoxyrosmanol Alpha-glucosidase-14.9Not specified nih.gov
Methyl alpha-R-acarviosinide Alpha glucosidase-45.85 kJ/mol (~ -10.95 kcal/mol)Not specified hsmc.gr

In Vitro Glycosidase Inhibition Assays

In vitro assays are the primary method for quantifying the inhibitory potency of compounds like pseudoacarbose. The standard assay measures the activity of a glycosidase enzyme (e.g., α-glucosidase) by monitoring its ability to cleave a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). nih.govresearchgate.net When the enzyme cleaves pNPG, it releases p-nitrophenol, a yellow compound that can be quantified by measuring its absorbance. By adding an inhibitor like pseudoacarbose, the rate of yellow color development decreases. The concentration of the inhibitor required to reduce enzyme activity by 50% is known as the IC₅₀ value, a key measure of its potency. researchgate.net

A critical factor in these assays is the source of the α-glucosidase enzyme. Enzymes from different organisms can have significant structural variations in their active sites, leading to vastly different inhibition results. japsonline.comchula.ac.th Much of the initial screening for α-glucosidase inhibitors has been performed using a commercially available enzyme from baker's yeast (Saccharomyces cerevisiae). nih.govnih.gov

However, studies have shown that the inhibitory potency of compounds against yeast α-glucosidase often correlates poorly with their effect on mammalian (e.g., rat intestinal) α-glucosidase, which is the relevant target in humans. japsonline.com For example, acarbose is a potent inhibitor of mammalian α-glucosidase but shows significantly weaker activity against the yeast enzyme. chula.ac.thnih.gov This discrepancy is attributed to differences in the size and shape of the enzyme's binding pocket. chula.ac.th Therefore, for research aiming to identify clinically relevant inhibitors, it is crucial to use a mammalian enzyme source to ensure the in vitro data has predictive value for in vivo efficacy. japsonline.com

InhibitorEnzyme SourceIC₅₀ Value
AcarboseYeast α-glucosidase817.38 µM researchgate.net
AcarboseYeast α-glucosidase140.5 µg/mL (~217 µM) cabidigitallibrary.org
AcarbosePorcine Pancreatic α-amylase0.044 mg/mL (~68 µM) japsonline.com
AcarboseRat intestinal α-glucosidaseNot specified, but potent japsonline.com
Acarboseα-glucosidase57 µg/mL (~88 µM) core.ac.uk
Acarboseα-glucosidase0.084 mg/mL (~130 µM) mdpi.com

Substrate Specificity in Assay Design

In the study of pseudo-acarbose compounds and their inhibitory effects on α-glucosidases, the design of the assay is critically dependent on the substrate specificity of the enzyme being investigated. The choice of substrate directly influences the kinetic outcomes and the interpretation of inhibitory potency. Different α-glucosidases exhibit preferential cleavage of substrates based on the length and type of the glycosidic linkage.

Research into plant-derived α-glucosidases, such as that from sugar beet (SBG), reveals a pronounced specificity for long-chain malto-oligosaccharides. nih.gov This enzyme demonstrates significantly higher catalytic efficiency (kcat/Km) for substrates like maltoheptaose (B131047) and even soluble starch compared to smaller sugars like maltose. nih.gov Structural studies of SBG complexed with acarbose have provided a molecular basis for this preference. The active site features a long loop (N-loop) and an additional subdomain (b2) that are instrumental in binding longer substrates. nih.gov Specific residues within these structures are key to creating additional subsites for the glucose units of the substrate.

For instance, site-directed mutagenesis and crystallographic data have identified key amino acid residues that form these subsites and guide the substrate into the active site. The interaction between these residues and the substrate is a critical consideration for assay design. When evaluating an inhibitor like pseudo-acarbose, using a substrate for which the enzyme has low affinity may not accurately reflect the inhibitor's true potential.

Conversely, human intestinal maltase-glucoamylase (MGAM), another key enzyme in carbohydrate digestion, has two catalytic subunits with differing specificities. The N-terminal subunit (NtMGAM), when complexed with acarbose, shows that the primary binding interactions occur with the acarvosine moiety of the inhibitor, with fewer interactions involving the glycone rings. researchgate.net This suggests that the NtMGAM active site possesses two main sugar subsites, influencing its preference for certain substrate lengths. researchgate.net

The variability in reported inhibitory activity for acarbose can often be attributed to slight modifications in assay methods, including the type and concentration of the substrate used. nih.gov Therefore, designing a robust and reproducible in vitro α-glucosidase inhibition assay requires careful optimization of parameters such as enzyme and substrate concentration, informed by the specific enzyme's substrate preferences. nih.gov

Table 1: Key Amino Acid Residues in Sugar Beet α-Glucosidase (SBG) Influencing Long-Chain Substrate Specificity

ResidueLocationRole in Substrate BindingCorresponding Subsite
Phe-236N-loopCreates binding subsite and guides substrate towards subdomain b2. nih.gov+2
Asn-237N-loopCreates binding subsite and guides substrate towards subdomain b2. nih.gov+3
Ser-497Subdomain b2Identified as the residue forming a more distant binding subsite. nih.gov+4

Capillary Electrophoresis for Acarbose Determination

Capillary electrophoresis (CE) has emerged as a powerful and efficient analytical technique for the determination and quantification of acarbose and its related impurities in pharmaceutical formulations and biological samples. ingentaconnect.comresearchgate.net This method offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. Several distinct CE methods have been developed, primarily differing in their detection and derivatization strategies. researchgate.netnih.gov

One common approach involves direct UV detection at a low wavelength, typically below 200 nm, which leverages the presence of an unsaturated cyclitol moiety within the acarbose structure. ingentaconnect.comnih.gov This method is straightforward but may require highly pure solvents and buffers to minimize background noise.

To enhance sensitivity and selectivity, especially for samples with complex matrices like human urine, derivatization techniques are employed. A notable method involves pre-column derivatization of acarbose with 7-aminonaphthalene-1,3-disulfonic acid (ANDS). nih.gov The resulting fluorescent derivative can be detected with high sensitivity using on-column laser-induced fluorescence, enabling quantification in the nanomolar range. nih.gov

Another sophisticated method utilizes reductive amination with S-phenylethylamine, followed by separation in a borate-containing buffer system. ingentaconnect.comnih.gov In this technique, the aminoalditols formed generate differently charged borate (B1201080) complexes depending on the sugar's configuration, allowing for the effective separation of acarbose from potential impurities such as D-glucose and D-maltose. ingentaconnect.comnih.gov Optimization of parameters like the sodium tetraborate (B1243019) buffer concentration and pH has been shown to achieve rapid separations, with total analysis times of less than 10-15 minutes. ingentaconnect.comresearchgate.net

The precision and accuracy of CE methods have been validated, demonstrating their suitability for quality control in pharmaceutical analysis. ingentaconnect.comresearchgate.net For instance, a capillary zone electrophoresis method using a borate buffer system was successfully applied to quantify acarbose in commercial tablets, yielding results that met pharmacopoeial criteria for content uniformity. researchgate.net

Table 2: Comparison of Capillary Electrophoresis (CE) Methods for Acarbose Determination

MethodPrincipleBuffer SystemDetectionKey Advantages
Direct DetectionDetection of the unsaturated cyclitol moiety. ingentaconnect.comnih.govBorate buffer (e.g., 100 mM Sodium Tetraborate, pH 9.4). ingentaconnect.comresearchgate.netUV detection at < 200 nm. ingentaconnect.comnih.govSimple, no derivatization required, fast analysis. ingentaconnect.com
Derivatization with ANDSReductive amination with a fluorescent tag. nih.govTriethylammonium phosphate buffer (100 mM, pH 1.5). nih.govLaser-Induced Fluorescence (LIF). nih.govHigh sensitivity (nanomolar range), suitable for biological samples. nih.gov
Reductive Amination with S-phenylethylamineFormation of charged borate complexes with derivatized sugars. ingentaconnect.comnih.govSodium tetraborate buffer (100 mM). ingentaconnect.comUV detection at 200 nm. ingentaconnect.comExcellent separation of acarbose from impurities like D-maltose and D-glucose. ingentaconnect.comnih.gov

Q & A

Basic Research Questions

Q. What experimental designs are optimal for evaluating α-glucosidase inhibition by Pseudo Acarbose in vitro?

  • Methodological Answer : Use enzyme kinetic assays (e.g., Michaelis-Menten kinetics) with purified α-glucosidase and synthetic substrates (e.g., p-nitrophenyl-α-D-glucopyranoside). Include acarbose as a positive control to benchmark inhibition efficacy. Optimize pH (6.8–7.2) and temperature (37°C) to mimic physiological conditions. For validation, combine spectrophotometric measurements with molecular docking studies to confirm binding interactions, such as hydrogen bonds between this compound and catalytic residues (e.g., Asp 542 in human α-glucosidase) .

Q. How should researchers address variability in bioavailability studies of this compound formulations?

  • Methodological Answer : Employ crossover designs with washout periods to minimize intra-subject variability. Use bioequivalence (BE) criteria, calculating 90% confidence intervals (CIs) for pharmacokinetic parameters (e.g., AUC, Cmax). Exclude outliers systematically (e.g., subjects with metabolic anomalies) and apply ANOVA or mixed-effects models to account for formulation, period, and sequence effects. Reference standardized protocols like those in ASTM-E1847 for statistical rigor .

Q. What controls are essential in cell-based assays testing this compound’s anti-diabetic effects?

  • Methodological Answer : Include negative controls (vehicle-only treatments) and positive controls (e.g., metformin or acarbose). Normalize data to cell viability assays (e.g., MTT) to distinguish cytotoxic effects from glucose uptake modulation. Use pseudo-replication checks (e.g., randomized block designs) to avoid confounding environmental variables .

Advanced Research Questions

Q. How can computational and experimental data be integrated to resolve contradictions in this compound’s mechanism of action?

  • Methodological Answer : Perform molecular dynamics simulations to predict binding affinities and compare results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. If discrepancies arise, re-evaluate force field parameters or experimental conditions (e.g., ionic strength). Use hierarchical clustering to identify clusters of interaction patterns across multiple studies .

Q. What statistical strategies are recommended for analyzing pseudo-replication in longitudinal studies of this compound?

  • Methodological Answer : Apply generalized linear mixed models (GLMMs) to account for repeated measures and nested data structures (e.g., multiple samples per subject). Validate assumptions using residual diagnostics and leverage bootstrapping for small sample sizes. Reference ASTM-E1847 guidelines to mitigate pseudo-replication risks in toxicity or efficacy trials .

Q. How should researchers design quasi-experimental studies when randomized controlled trials (RCTs) are ethically impractical for this compound?

  • Methodological Answer : Use propensity score matching to balance covariates (e.g., age, BMI) between treatment and control groups. Combine interrupted time-series analysis with synthetic control methods to isolate treatment effects. Ensure transparency by reporting confounding variables and sensitivity analyses, as outlined in quasi-experimental design frameworks .

Q. What protocols ensure reproducibility in docking studies of this compound with mutant α-glucosidase variants?

  • Methodological Answer : Standardize docking parameters (e.g., grid size, scoring functions) across software (e.g., AutoDock Vina, Schrödinger). Validate predictions with site-directed mutagenesis and enzyme inhibition assays. Share raw trajectory files and force field configurations in public repositories (e.g., Zenodo) to facilitate replication .

Data Analysis & Contradiction Management

Q. How can heterogeneous data from this compound pharmacokinetic studies be harmonized for meta-analysis?

  • Methodological Answer : Apply inverse-variance weighting to adjust for study size and quality. Use meta-regression to explore sources of heterogeneity (e.g., dosage forms, subject demographics). Convert disparate metrics (e.g., AUC, Tmax) into standardized mean differences (SMDs) with 95% CIs. Exclude studies with high risk of bias using tools like ROBINS-I .

Q. What methods resolve conflicting results between in vitro and in vivo efficacy of this compound?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo absorption and metabolism. Validate with crossover studies measuring portal vein concentrations in animal models. Use pathway enrichment analysis to identify off-target effects that may explain discrepancies .

Tables for Key Parameters

Parameter In Vitro Assay In Vivo Study Computational Model
pH6.8–7.2N/AImplicit solvent (e.g., Poisson-Boltzmann)
Temperature37°C22–25°C (rodent housing)310 K (body temperature)
Primary OutputIC50 (μM)Glucose AUC (mmol·h/L)Binding energy (kcal/mol)
Validation MethodLineweaver-Burk plotOral glucose tolerance testFree energy perturbation

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.